

# A Technical Guide to Cleavable Linker Chemistry in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                           |           |
|----------------------|---------------------------|-----------|
| Compound Name:       | Mal-PEG8-Val-Cit-PAB-MMAE |           |
| Cat. No.:            | B12422443                 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

The efficacy and safety of an Antibody-Drug Conjugate (ADC) are critically dependent on the linker that connects the monoclonal antibody (mAb) to the cytotoxic payload.[1] This linker must be stable enough to prevent premature drug release in systemic circulation, thereby minimizing off-target toxicity, while also enabling efficient payload release at the tumor site.[2][3] Cleavable linkers are a cornerstone of modern ADC design, engineered to break and release their payload in response to specific triggers within the tumor microenvironment or inside cancer cells.[4][5] This guide provides an in-depth exploration of the core chemistries, mechanisms, and evaluation methodologies for the principal classes of cleavable linkers used in ADC development.

## **Core Principles of Cleavable Linkers**

Cleavable linkers are designed to exploit the physiological differences between the extracellular environment (blood plasma) and the intracellular compartments of tumor cells.[6] The success of these linkers hinges on their ability to effectively differentiate between circulatory and target-cell conditions.[4] The primary strategies for achieving this controlled release involve sensitivity to pH, specific enzymes, or the intracellular reducing environment.[7][8]

Ideal properties of a cleavable linker include:

 High Plasma Stability: The linker must remain intact during circulation to prevent premature payload release, which can cause systemic toxicity.[1][9]



- Efficient Cleavage at Target Site: Rapid and complete cleavage is required upon reaching the tumor to ensure the payload is released in its fully active form.[10]
- Good Solubility: The linker should not contribute to the aggregation of the ADC, a common issue with hydrophobic payloads.[10]
- Controlled Release Kinetics: The rate of drug release can be modulated by linker design to optimize the therapeutic window.[11]

## **Major Classes of Cleavable Linkers**

This class of linkers leverages the pH gradient between the bloodstream (pH ~7.4) and the acidic intracellular compartments of endosomes (pH 5.0-6.5) and lysosomes (pH 4.5-5.0).[12] [13]

- Chemistry and Mechanism: The most common acid-labile functional group is the hydrazone bond.[12] These linkers are designed to be stable at neutral pH but undergo rapid hydrolysis in the acidic environment of the lysosome following ADC internalization, triggering payload release.[13][14] This strategy was employed in the first-ever approved ADC, Gemtuzumab ozogamicin (Mylotarg®).[12][15]
- Advantages and Limitations: The primary advantage is a straightforward, non-enzymatic
  release mechanism. However, hydrazone linkers have demonstrated a tendency for slow
  hydrolysis in the bloodstream, leading to gradual, off-target drug release and potential
  systemic toxicity.[12][15] This has led to them being largely superseded by more stable linker
  chemistries in newer ADCs.[12]





Click to download full resolution via product page

Mechanism of a pH-sensitive hydrazone linker.

Enzymatically cleavable linkers are designed to be substrates for specific enzymes that are highly expressed in lysosomes or the tumor microenvironment, offering superior plasma stability compared to early acid-labile linkers.[16][17]

- Peptide-Based Linkers: This is the most widely used class of enzymatically cleavable linkers.
   [18]
  - Chemistry and Mechanism: These linkers typically incorporate a dipeptide sequence, most commonly valine-citrulline (Val-Cit), which is efficiently cleaved by the lysosomal protease



Cathepsin B.[19][20] Cathepsin B is often overexpressed in various tumor cells.[10] To ensure the release of an unmodified payload, the dipeptide is frequently connected to a paminobenzyl carbamate (PABC) self-immolative spacer.[16] Following enzymatic cleavage of the dipeptide, the PABC spacer spontaneously undergoes a 1,6-elimination reaction to release the free drug.[16][17]

 Clinical Relevance: The Val-Cit linker has been successfully incorporated into several FDA-approved ADCs, including Brentuximab vedotin (Adcetris®) and Polatuzumab vedotin (Polivy®).[7][20]



Click to download full resolution via product page

Cleavage of a Val-Cit-PABC peptide linker.



- $\beta$ -Glucuronide Linkers: This strategy utilizes the enzyme  $\beta$ -glucuronidase (GUSB), which is abundant in lysosomes and also found in the necrotic regions of some tumors.[4][21]
  - Chemistry and Mechanism: A β-glucuronic acid moiety is linked to a self-immolative spacer (like PABC) and the payload.[21] Upon cleavage of the glycosidic bond by GUSB, the spacer releases the active drug.[17][21]
  - Advantages: These linkers are highly hydrophilic, which can help mitigate aggregation issues associated with hydrophobic payloads and improve the ADC's pharmacokinetic profile.[21][22] They have demonstrated excellent plasma stability and potent anti-tumor activity in preclinical models.[23][24]





Click to download full resolution via product page

Cleavage of a β-glucuronide linker.

This approach exploits the significant difference in reducing potential between the extracellular space and the intracellular cytoplasm.[12]

- Chemistry and Mechanism: These linkers contain a disulfide bond (-S-S-).[25] The
  concentration of the reducing agent glutathione (GSH) is approximately 1000-fold higher
  inside a cell (1-10 mM) than in the blood plasma (~5 μM).[26][27] This high intracellular GSH
  concentration rapidly reduces the disulfide bond, cleaving the linker and freeing the payload.
  [25][27]
- Advantages and Modulations: Disulfide linkers generally exhibit good serum stability.[27][28]
   The kinetics of drug release can be fine-tuned by introducing steric hindrance around the disulfide bond to increase its stability in circulation.[11]





Click to download full resolution via product page

Reduction of a disulfide linker by intracellular glutathione.

# Data Summary: Comparative Stability and Efficacy

The choice of linker significantly impacts the stability and performance of an ADC. The following tables summarize representative quantitative data from the literature.

Table 1: Plasma Stability of Different Cleavable Linkers



| Linker Type       | Linker<br>Example    | ADC<br>Example           | Plasma<br>Half-Life<br>(t½)                         | Species         | Citation(s) |
|-------------------|----------------------|--------------------------|-----------------------------------------------------|-----------------|-------------|
| Peptide           | Val-Cit-PABC         | MMAE<br>Conjugate        | ~230 days<br>(human), 80<br>hours<br>(mouse)        | Human,<br>Mouse | [4]         |
| Peptide           | Phe-Lys-<br>PABC     | MMAE<br>Conjugate        | ~30 days<br>(human),<br>12.5 hours<br>(mouse)       | Human,<br>Mouse | [4]         |
| β-<br>Glucuronide | Glucuronide-<br>MMAF | c1F6-MMAF                | 81 days<br>(extrapolated)                           | Rat             | [23]        |
| pH-Sensitive      | Hydrazone            | Gemtuzumab<br>ozogamicin | Known for<br>lower stability,<br>gradual<br>release | Human           | [12][15]    |
| Disulfide         | SPDB                 | DM4<br>Conjugate         | Generally high, tunable by steric hindrance         | -               | [11][27]    |

Table 2: Preclinical Efficacy of ADCs with Cleavable Linkers



| ADC      | Linker Type                 | Target  | Tumor<br>Model          | Efficacy<br>Metric                                       | Citation(s) |
|----------|-----------------------------|---------|-------------------------|----------------------------------------------------------|-------------|
| cAC10-9a | β-<br>Glucuronide           | CD30    | Karpas 299<br>Lymphoma  | Cures at ≥0.5<br>mg/kg                                   | [23]        |
| c1F6-9b  | β-<br>Glucuronide           | CD70    | Renal Cell<br>Carcinoma | Efficacious at<br>0.75 mg/kg                             | [23]        |
| BR96-Dox | Hydrazone<br>(pH-sensitive) | Lewis Y | Various<br>Xenografts   | Demonstrate<br>d activity, but<br>off-target<br>toxicity | [13][29]    |
| Adcetris | Val-Cit<br>(Peptide)        | CD30    | Hodgkin<br>Lymphoma     | Clinically<br>approved,<br>high potency                  | [18]        |

# **Key Experimental Protocols for Linker Evaluation**

Evaluating the performance of a linker is a critical step in ADC development. Standardized assays are used to assess stability, payload release, and efficacy.[3]

- Objective: To determine the rate of drug deconjugation from the ADC in plasma.[3]
- Methodology:
  - Incubate the ADC at a specified concentration (e.g., 100 μg/mL) in plasma from relevant species (e.g., human, mouse, rat) at 37°C.[3]
  - Collect aliquots at multiple time points (e.g., 0, 24, 48, 96, 168 hours).[3]
  - Analyze the samples to quantify the amount of intact ADC and released payload.
  - Common analytical methods include:
    - Enzyme-Linked Immunosorbent Assay (ELISA): To measure total antibody and intact, drug-conjugated antibody.



- Hydrophobic Interaction Chromatography (HIC-HPLC): To separate ADC species with different drug-to-antibody ratios (DAR).
- Liquid Chromatography-Mass Spectrometry (LC-MS): To precisely identify and quantify the ADC, free payload, and metabolites.
- Data Analysis: The percentage of intact ADC remaining over time is plotted, and the half-life (t½) is calculated.

Workflow for a typical plasma stability assay.

- Objective: To confirm the intended cleavage mechanism and measure the rate of payload release under specific conditions.
- Methodology:
  - Incubate the ADC in a buffered solution mimicking the target environment:
    - For pH-sensitive linkers: Incubate at acidic pH (e.g., pH 5.0) versus neutral pH (pH 7.4).
       [13]
    - For enzyme-sensitive linkers: Incubate in the presence of the target enzyme (e.g., Cathepsin B, β-glucuronidase).[16]
    - For disulfide linkers: Incubate with a reducing agent like glutathione (GSH).[27]
  - Collect samples over time.
  - Quench the reaction and analyze the samples by LC-MS or HPLC to quantify the concentration of the released payload.
- Objective: To measure the potency and target-specificity of the ADC against cancer cell lines.
- Methodology:
  - Plate antigen-positive and antigen-negative cancer cells in multi-well plates.



- Treat the cells with serial dilutions of the ADC, a non-targeting control ADC, and the free payload.
- Incubate for a period sufficient to allow for internalization and payload-induced cell death (typically 72-120 hours).
- Measure cell viability using a colorimetric or luminescent assay (e.g., MTS, CellTiter-Glo®).
- Data Analysis: Plot cell viability versus ADC concentration and calculate the half-maximal inhibitory concentration (IC₅₀) for each cell line. A potent ADC will have a low IC₅₀ value on antigen-positive cells and a much higher IC₅₀ on antigen-negative cells.

### Conclusion

The linker is a critical design feature that dictates the therapeutic index of an ADC.[1] Cleavable linkers offer the significant advantage of releasing an unmodified, potent payload, which can also exert a "bystander effect" by diffusing into adjacent antigen-negative tumor cells.[3] The evolution from first-generation acid-labile linkers to highly stable and specific enzyme-cleavable systems like Val-Cit and  $\beta$ -glucuronide linkers has been instrumental in the clinical success of modern ADCs.[12][16] The optimal choice of a cleavable linker requires a careful balance between plasma stability and efficient, site-specific payload release, tailored to the specific antibody, payload, and target antigen biology.[16][29] Continued innovation in linker chemistry will undoubtedly lead to the development of even safer and more effective ADC therapies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. adcreview.com [adcreview.com]
- 2. purepeg.com [purepeg.com]
- 3. benchchem.com [benchchem.com]

## Foundational & Exploratory





- 4. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 5. Cleavable linkers in antibody-drug conjugates PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cleavable Linkers Play a Pivotal Role in the Success of Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 7. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 8. What are ADC Linkers? | BroadPharm [broadpharm.com]
- 9. adc.bocsci.com [adc.bocsci.com]
- 10. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
- 11. njbio.com [njbio.com]
- 12. chempep.com [chempep.com]
- 13. adc.bocsci.com [adc.bocsci.com]
- 14. pH-Sensitive Linker Synthesis Service Creative Biolabs [creative-biolabs.com]
- 15. ADC linkers: Definition and examples ProteoGenix [proteogenix.science]
- 16. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Enzymatically Cleavable Linkers Creative Biolabs [creativebiolabs.net]
- 18. adc.bocsci.com [adc.bocsci.com]
- 19. adc.bocsci.com [adc.bocsci.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. β-Glucuronide Linkers | Enzymatically Cleavable ADC Technology for Enhanced Stability
   Creative Biolabs [creativebiolabs.net]
- 22. mdpi.com [mdpi.com]
- 23. Development and properties of beta-glucuronide linkers for monoclonal antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Expanded Utility of the β-Glucuronide Linker: ADCs That Deliver Phenolic Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 25. adc.bocsci.com [adc.bocsci.com]
- 26. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]



- 27. adc.bocsci.com [adc.bocsci.com]
- 28. Disulfide Linker Synthesis Service Creative Biolabs [creative-biolabs.com]
- 29. Linkers Having a Crucial Role in Antibody—Drug Conjugates PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to Cleavable Linker Chemistry in Antibody-Drug Conjugates]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12422443#cleavable-linker-chemistry-in-adcs]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com